molecular formula C26H14Cl2F4N4 B10914098 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10914098
M. Wt: 529.3 g/mol
InChI Key: SYLHUGCTWGVULQ-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring substituted with chlorophenyl groups, a fluorophenyl group, and a trifluoromethyl group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a diketone. The resulting pyrazole is then subjected to electrophilic substitution reactions to introduce the chlorophenyl groups. The pyrimidine ring is synthesized separately, often starting from a substituted aniline, and then coupled with the pyrazole derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.

    Industry: The compound’s stability and reactivity make it useful in the development of new industrial processes and materials.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives that feature halogenated aromatic rings. Examples include:

  • 2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

Uniqueness

What sets 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C26H14Cl2F4N4

Molecular Weight

529.3 g/mol

IUPAC Name

2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H14Cl2F4N4/c27-18-7-1-16(2-8-18)22-13-23(17-3-9-19(28)10-4-17)36(35-22)25-33-21(14-24(34-25)26(30,31)32)15-5-11-20(29)12-6-15/h1-14H

InChI Key

SYLHUGCTWGVULQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(F)(F)F)F

Origin of Product

United States

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